8-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex heterocyclic compound It features a pyridothiadiazine core, which is a fused ring system containing nitrogen, sulfur, and oxygen atoms
Preparation Methods
The synthesis of 8-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridothiadiazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Furan Ring: The furan ring can be attached via a Friedel-Crafts alkylation reaction.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing large-scale reactors and continuous flow techniques to ensure efficiency and scalability.
Chemical Reactions Analysis
8-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxo group to a hydroxyl group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 8-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE include other pyridothiadiazine derivatives and heterocyclic compounds with similar structural motifs. These compounds may share some chemical properties but differ in their specific substituents and functional groups, leading to variations in their reactivity and applications. Examples include:
Pyridothiadiazine derivatives: Compounds with different substituents on the pyridothiadiazine core.
Furan-containing heterocycles: Compounds where the furan ring is attached to different core structures.
The uniqueness of 8-(2,5-DIMETHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
8-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H21N3O4S/c1-26-14-5-6-19(27-2)17(8-14)16-9-20(25)24-12-23(11-15-4-3-7-28-15)13-29-21(24)18(16)10-22/h3-8,16H,9,11-13H2,1-2H3 |
InChI Key |
SQRFSUYTFBRGHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4 |
Origin of Product |
United States |
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